molecular formula C8H6F4 B1411492 3,5-Difluoro-2-methylbenzodifluoride CAS No. 1806307-02-7

3,5-Difluoro-2-methylbenzodifluoride

Cat. No.: B1411492
CAS No.: 1806307-02-7
M. Wt: 178.13 g/mol
InChI Key: RMYXTQGWJWXRKR-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylbenzodifluoride is a chemical compound with the molecular formula C8H6F4. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-methylbenzodifluoride typically involves the fluorination of 2-methylbenzodifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-methylbenzodifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different hydrocarbon derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-2-methylbenzodifluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-methylbenzodifluoride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorotoluene: Similar structure but lacks the additional fluorine atoms.

    2,4-Difluorotoluene: Different fluorination pattern on the benzene ring.

    3,5-Difluorobenzotrifluoride: Contains an additional trifluoromethyl group.

Uniqueness

3,5-Difluoro-2-methylbenzodifluoride is unique due to its specific fluorination pattern and the presence of both fluorine atoms and a methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

1-(difluoromethyl)-3,5-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYXTQGWJWXRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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